2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
Description
This compound is a 1,3-oxazole derivative featuring a sulfonylated azepane ring at the 4-position of the phenyl group and a 4-fluorophenylmethylamino substituent at the 5-position of the oxazole core.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c24-19-9-5-17(6-10-19)16-26-23-21(15-25)27-22(31-23)18-7-11-20(12-8-18)32(29,30)28-13-3-1-2-4-14-28/h5-12,26H,1-4,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXFHCMOHIMMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as azepane-1-sulfonyl chloride and 4-fluorobenzylamine. These intermediates are then subjected to various coupling reactions, such as Suzuki–Miyaura coupling, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several 1,3-oxazole derivatives documented in the literature:
- D434-0816 (2-[4-(Azepane-1-Sulfonyl)Phenyl]-5-{[(2H-1,3-Benzodioxol-5-yl)Methyl]Amino}-1,3-Oxazole-4-Carbonitrile): Key Differences: Replaces the 4-fluorophenylmethylamino group with a benzodioxol-methylamino moiety. Impact: The benzodioxol group introduces additional oxygen atoms, increasing polarity (polar surface area = 95.435 Ų) and reducing logP (3.858) compared to the fluorophenyl analog, which likely has higher lipophilicity due to the fluorine atom’s hydrophobic character .
- 4-Benzyl-1,3-Oxazole Derivatives (e.g., bromophenyl or chlorophenyl sulfonyl substituents): Key Differences: Feature halogenated (Br/Cl) sulfonylphenyl groups instead of azepane-sulfonyl. Cytotoxicity studies on these derivatives indicate moderate activity against cancer cell lines, suggesting that the azepane-sulfonyl group in the target compound may modulate similar biological pathways .
- N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-[3-(2-Pyridinyl)Phenyl]-1,3-Oxazol-2-Amine (AAZ): Key Differences: Substitutes azepane-sulfonyl with ethylsulfonyl and incorporates a pyridinylphenyl group.
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on structural analogs.
- Lipophilicity : The target compound’s logP is projected to be higher than D434-0816 due to the fluorine atom’s hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic molecule that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Features
The structure of the compound can be broken down into several key components:
- Oxazole Ring : A five-membered ring containing nitrogen and oxygen, known for its role in various biological activities.
- Sulfonyl Group : The azepane-1-sulfonyl moiety enhances solubility and bioavailability.
- Carbonitrile Group : This functional group is often associated with increased reactivity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazole ring may participate in nucleophilic substitutions or electrophilic additions, leading to modulation of biological pathways. Research indicates that compounds with similar structures often exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Biological Activity Overview
The following table summarizes the biological activities associated with compounds similar to this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of oxazole derivatives against various bacterial strains. The compound exhibited significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating potential as a new antimicrobial agent.
Case Study 2: Anticancer Efficacy
In another investigation, derivatives of oxazole were tested for their anticancer effects. The compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.
Research Findings
Recent research has highlighted the importance of the oxazole scaffold in drug design. A comprehensive review on oxazole derivatives noted their broad spectrum of biological activities, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
